molecular formula C23H18BrN3O4S3 B10899151 4-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-bromophenyl 4-methylbenzenesulfonate

4-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-bromophenyl 4-methylbenzenesulfonate

Cat. No.: B10899151
M. Wt: 576.5 g/mol
InChI Key: BBAONPJKKYKBJC-DHRITJCHSA-N
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Description

4-({(E)-2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)-2-BROMOPHENYL 4-METHYL-1-BENZENESULFONATE is a complex organic compound that features a benzothiazole moiety, a bromophenyl group, and a benzenesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)-2-BROMOPHENYL 4-METHYL-1-BENZENESULFONATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Moiety: Starting from o-aminothiophenol and a suitable aldehyde or ketone.

    Acetylation: Introduction of the acetyl group to the benzothiazole.

    Hydrazone Formation: Reaction of the acetylated benzothiazole with hydrazine to form the hydrazone.

    Bromination: Introduction of the bromine atom to the phenyl ring.

    Esterification: Formation of the benzenesulfonate ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole moiety.

    Reduction: Reduction reactions could target the hydrazone linkage or the bromophenyl group.

    Substitution: The bromine atom on the phenyl ring is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Drug Development:

    Biological Probes: Use as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry

    Materials Science: Potential use in the development of new materials with specific electronic or optical properties.

    Agriculture: Possible applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 4-({(E)-2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)-2-BROMOPHENYL 4-METHYL-1-BENZENESULFONATE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole moieties.

    Bromophenyl Compounds: Molecules featuring brominated phenyl rings.

    Benzenesulfonate Esters: Compounds containing the benzenesulfonate ester functional group.

Uniqueness

The uniqueness of 4-({(E)-2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)-2-BROMOPHENYL 4-METHYL-1-BENZENESULFONATE lies in its combination of these functional groups, which may confer unique chemical reactivity and biological activity compared to other compounds.

Properties

Molecular Formula

C23H18BrN3O4S3

Molecular Weight

576.5 g/mol

IUPAC Name

[4-[(E)-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]-2-bromophenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C23H18BrN3O4S3/c1-15-6-9-17(10-7-15)34(29,30)31-20-11-8-16(12-18(20)24)13-25-27-22(28)14-32-23-26-19-4-2-3-5-21(19)33-23/h2-13H,14H2,1H3,(H,27,28)/b25-13+

InChI Key

BBAONPJKKYKBJC-DHRITJCHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4S3)Br

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4S3)Br

Origin of Product

United States

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